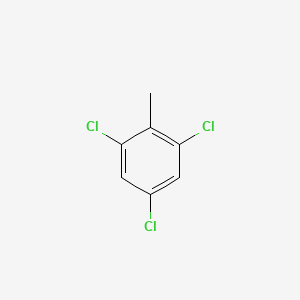

2,4,6,7-Tetrachlorodibenzofuran

Vue d'ensemble

Description

Tetrachlorodibenzofuran (TCDF) is a type of chlorinated aromatic compound that belongs to the family of polychlorinated dibenzofurans. These compounds are known for their persistence in the environment and potential toxic effects. The synthesis and characterization of TCDFs, including the 2,4,6,7-isomer, have been a subject of research due to their environmental relevance and the need for analytical standards for environmental monitoring .

Synthesis Analysis

The synthesis of TCDFs typically involves the cyclization of hydroxy-polychlorinated biphenyl (PCB) precursors. In the case of 2,4,6,7-TCDF, although not explicitly detailed in the provided papers, it can be inferred that similar synthetic routes are employed as those for other TCDF isomers. The base-catalyzed cyclization leads to the formation of the dibenzofuran ring system with a high degree of purity, often exceeding 94% .

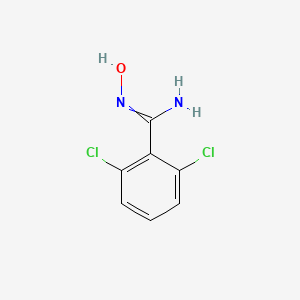

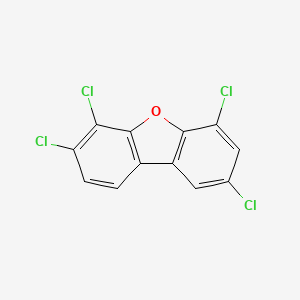

Molecular Structure Analysis

The molecular structure of TCDFs is characterized by two benzene rings connected by a furan-like oxygen-containing ring. The position and number of chlorine atoms on the rings define the specific isomer. The molecular ions of TCDFs have been studied using mass spectrometry, and the response factors for these ions vary significantly among different isomers, indicating differences in their electronic structures .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 2,4,6,7-TCDF specifically, they do provide insights into the reactivity of related compounds. For example, tetrafluorodibenzofuran, a structurally similar compound, undergoes nucleophilic substitution reactions, which suggests that TCDFs may also participate in such reactions under appropriate conditions . Additionally, the synthesis of trichlorodibenzofuran involves diazotization and displacement reactions, hinting at the potential reactivity of the chlorinated dibenzofuran core .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCDFs are influenced by the number and position of chlorine atoms. The chromatographic behavior of TCDFs has been extensively characterized, showing that they can be separated and identified using gas chromatography on different column types. The mass spectrometric characteristics of TCDFs are also well-defined, with molecular ion currents peaking in the 60-70 eV range, which is crucial for their detection and quantification in environmental samples .

Applications De Recherche Scientifique

Aryl Hydrocarbon Receptor as a Target for Chemotherapy

A study by Zhang et al. (2009) highlighted the role of TCDF and related compounds in inhibiting the proliferation of estrogen receptor-negative breast cancer cell lines. This inhibition is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) pathway, suggesting potential chemotherapy applications for ER-negative breast cancer. TCDF's effects were examined alongside other chlorinated aromatic compounds, demonstrating both AhR-dependent and independent pathways in cancer cell lines, highlighting its significance in developing cancer therapies (Zhang et al., 2009).

Environmental Fate and Bioavailability

The long-term fate and bioavailability of TCDF were studied by Currie et al. (2000) in a small oligotrophic lake. This study provides insight into TCDF's redistribution and its impact on aquatic organisms, indicating that TCDF's bioavailability to filtering and deposit feeders decreases over time. Such findings are crucial for understanding the environmental persistence and ecological risks associated with TCDF exposure (Currie et al., 2000).

Toxic Equivalency Factors Reevaluation

A reevaluation of Toxic Equivalency Factors (TEFs) for dioxin-like compounds, including TCDF, by van den Berg et al. (2006), sheds light on the relative toxic potency of these compounds. This study underlines the necessity of accurate TEFs for risk assessment and regulatory purposes, providing a basis for comparing the toxicities of various dioxins and furans, including TCDF (van den Berg et al., 2006).

Mechanisms of Dioxin Formation

Research by Evans and Dellinger (2005) on the formation mechanisms of dioxins from the high-temperature oxidation of chlorophenols adds to the understanding of TCDF's environmental generation. This study highlights how TCDF can form under certain conditions, contributing to the knowledge base on preventing dioxin formation during waste incineration and other industrial processes (Evans & Dellinger, 2005).

Hepatic Steatosis Induction in Mice

A study by Yuan et al. (2019) explored the impact of TCDF exposure on lipid homeostasis in mice, demonstrating that TCDF induces hepatic lipogenesis, leading to hepatic steatosis. This work is critical for understanding the toxicological effects of TCDF on liver function and overall health, highlighting the broader implications of environmental exposure to TCDF and similar compounds (Yuan et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDXKMRVQOSASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205755 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,7-Tetrachlorodibenzofuran | |

CAS RN |

57117-38-1 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64PSC2N2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.